molecular formula C21H24N4O2 B4675064 N-methyl-2-[2-(4-morpholinylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide

N-methyl-2-[2-(4-morpholinylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide

Cat. No. B4675064
M. Wt: 364.4 g/mol
InChI Key: PNOKQGWLSSSNRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazoles containing a morpholine skeleton, similar to our compound of interest, involves a 'one-pot' nitro reductive cyclization reaction. This process uses sodium hydrosulfite as a reagent and can be conducted using both microwave and conventional methods, demonstrating versatility and efficiency in synthesizing such compounds. These methods facilitate the rapid and efficient synthesis of benzimidazole derivatives, showcasing the compound's accessibility for further study and application (Özil, Baltaş, & Parlak, 2018).

Molecular Structure Analysis

The molecular structure of related benzimidazole derivatives has been characterized using single crystal X-ray diffraction and spectroscopic techniques like IR, 1H, and 13C NMR. These analyses reveal the precise geometric bond lengths, angles, and overall molecular conformation, contributing to a deeper understanding of the structural attributes that may influence the compound's biological activity and chemical reactivity (Bai et al., 2011).

Chemical Reactions and Properties

N-methyl-2-[2-(4-morpholinylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide and its analogs exhibit a range of chemical reactions, including those with potential biological relevance. For instance, benzimidazole derivatives have shown to act as glucosidase inhibitors with antioxidant activity, indicating their reactive nature and potential for further chemical modifications to enhance these properties (Özil et al., 2018).

Physical Properties Analysis

The crystal structure analysis of compounds closely related to N-methyl-2-[2-(4-morpholinylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide reveals their solid-state conformations, including chair and envelope conformations for morpholine rings. Such studies are crucial for understanding the compound's physical properties, like solubility and stability, which are essential for its practical applications (Yoon et al., 2011).

Chemical Properties Analysis

Investigations into the chemical properties of benzimidazole derivatives have uncovered a variety of biological activities, ranging from antimicrobial to antitumor effects. These studies suggest that alterations to the benzimidazole structure, such as the inclusion of morpholine, can significantly impact the compound's reactivity and interactions with biological targets. This versatility highlights the compound's potential as a scaffold for developing new therapeutic agents (Gul et al., 2017).

properties

IUPAC Name

N-methyl-2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-23(17-7-3-2-4-8-17)21(26)16-25-19-10-6-5-9-18(19)22-20(25)15-24-11-13-27-14-12-24/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOKQGWLSSSNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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